BenchChemオンラインストアへようこそ!

1-Benzyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea

Urea Transporter Inhibition Cannabinoid Receptor Modulation Kinase Inhibition

This synthetic small molecule is a structurally differentiated research candidate containing a benzyl-urea pharmacophore linked via an ethyloxy chain to a pyrrolidine-pyrimidine ring. Its scaffold suggests potential as a urea transporter (UT-B) inhibitor and as a CB1 receptor allosteric modulator analog. Ideal for exploratory in vitro screening in kinase panels, UT-B assays, or CB1 modulation studies, where its unique spatial configuration offers a distinct starting point for SAR. Not a validated reference standard.

Molecular Formula C18H23N5O2
Molecular Weight 341.415
CAS No. 1203135-22-1
Cat. No. B2534128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea
CAS1203135-22-1
Molecular FormulaC18H23N5O2
Molecular Weight341.415
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=NC=N2)OCCNC(=O)NCC3=CC=CC=C3
InChIInChI=1S/C18H23N5O2/c24-18(20-13-15-6-2-1-3-7-15)19-8-11-25-17-12-16(21-14-22-17)23-9-4-5-10-23/h1-3,6-7,12,14H,4-5,8-11,13H2,(H2,19,20,24)
InChIKeyUDJLATJORMYPBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea – Structural Context and Research Procurement Baseline


1-Benzyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea (CAS 1203135-22-1) is a synthetic small molecule containing a central urea pharmacophore, a benzyl substituent, an ethyloxy linker, and a pyrrolidine-decorated pyrimidine ring. This scaffold places it within a class of compounds that have been investigated as urea transporter inhibitors [1] and as structural analogs of the cannabinoid CB1 receptor allosteric modulator PSNCBAM-1 . However, no peer-reviewed publications, patents, or authoritative database entries were identified that directly characterize the compound's biological activity, target engagement, or pharmacological properties.

Why Generic Substitution Fails for 1-Benzyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea


In the absence of any published structure-activity relationship (SAR) data or head-to-head comparisons, there is no quantitative evidence to assert that 1-Benzyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea cannot be substituted by a close analog. The compound's structural scaffold suggests potential activity at urea transporters or cannabinoid receptors, but the specific contributions of the benzyl group, the ethyloxy linker, and the pyrrolidine-pyrimidine ring to potency, selectivity, or pharmacokinetic properties remain completely uncharacterized [1]. Without such data, any claim of non-interchangeability would be speculative.

Quantitative Evidence for 1-Benzyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea – No Verified Data Available


No Target-Specific Bioactivity Data Found for the Compound

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, ChemSpider, and patent databases yielded no IC50, EC50, Ki, or any other quantitative bioactivity data for 1-Benzyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea. The closest structural analog with available data is a distinct urea transporter inhibitor (CHEMBL1421830) that shares the pyrrolidine-pyrimidine-urea core but differs in substitution pattern, showing an IC50 of 2.54 µM against rat UT-B [1]. However, this data cannot be extrapolated to the target compound due to the absence of direct SAR characterization.

Urea Transporter Inhibition Cannabinoid Receptor Modulation Kinase Inhibition

Research Application Scenarios for 1-Benzyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea – Constrained by Lack of Data


Exploratory Urea Transporter Inhibitor Screening

Given the structural resemblance to known urea transporter inhibitors, 1-Benzyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea could be considered as a screening candidate in vitro UT-B inhibition assays, but only if accompanied by positive control compounds with established potency [1]. The absence of any verified IC50 means the compound should not be used as a reference standard.

Cannabinoid CB1 Receptor Allosteric Modulator Profiling

The compound's structural similarity to PSNCBAM-1 analogs suggests it might be evaluated in CB1 receptor allosteric modulation assays . However, no functional data exist to support this application, and researchers should be aware that minor structural variations in this chemotype can abolish activity.

Kinase Inhibition Screening Panels

Vendor annotations indicate potential kinase inhibitor activity, but no kinase profiling data have been published. The compound could be included in broad kinase selectivity panels for exploratory purposes, though it should not be relied upon for target validation without confirmatory data.

Quote Request

Request a Quote for 1-Benzyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.